Bis(trimethylsilyl)bromomethane

Description

Historical Development and Contemporary Significance of Organosilicon Reagents in Synthetic Organic Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. epa.govorgsyn.orgresearchgate.net This seminal discovery laid the groundwork for a field that would grow immensely in importance. Early in the 20th century, Frederic Kipping's extensive research into organosilicon compounds and his coining of the term "silicone" marked a significant period of growth for the field. orgsyn.orgnih.govnih.gov The subsequent development of silicone polymers in the 1940s, materials known for their high thermal stability and water repellency, revolutionized numerous industries and ensured a steady supply of organosilicon monomers for further research. researchgate.netnih.gov

From the mid-20th century onwards, the focus expanded to the application of organosilicon compounds as reagents in organic synthesis. nih.gov The unique properties of silicon compared to carbon—such as its lower electronegativity and larger atomic size—allow organosilicon reagents to participate in a wide array of chemical transformations. cymitquimica.comnih.gov

In contemporary synthetic organic chemistry, organosilicon reagents are indispensable. nih.gov They are widely used as protecting groups for various functional groups due to their stability and the mild conditions under which they can be removed. fishersci.caresearchgate.net Furthermore, they have emerged as crucial partners in transition-metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, offering a less toxic alternative to other organometallic reagents. fishersci.cachemspider.com Their applications extend to their role as reducing agents and as reagents that can stabilize adjacent carbocations or carbanions, thereby influencing the stereochemical outcome of reactions. cymitquimica.comfishersci.ca The versatility of organosilicon compounds is evident in their use in manufacturing everything from adhesives and sealants to pharmaceuticals and electronics. chemspider.com

Placement of Bis(trimethylsilyl)bromomethane within Key Organosilicon Compound Classes

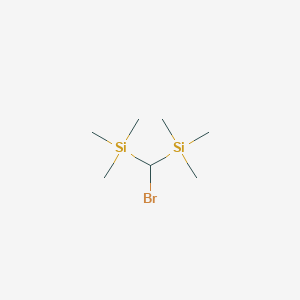

This compound, with the chemical formula C₇H₁₉BrSi₂, is a member of the organosilicon compound family. nih.govcymitquimica.com Specifically, it can be classified as a halogenated organosilane. fishersci.ca Organosilanes are compounds that contain at least one silicon-carbon bond. epa.gov

The structure of this compound features a central carbon atom bonded to a bromine atom, a hydrogen atom, and two trimethylsilyl (B98337) [(CH₃)₃Si-] groups. This places it in a subclass of organosilanes known as α-halosilylalkanes, where a halogen and a silyl (B83357) group are attached to the same carbon atom. The presence of two silyl groups on the methine carbon is a defining feature. Compounds with such geminal bis(trimethylsilyl) substitution are of significant interest in synthetic chemistry. researchgate.net

Scope and Current Research Focus on this compound

Current research on this compound and related structures is centered on harnessing its unique reactivity for the construction of complex organic molecules. The presence of the two bulky, electropositive trimethylsilyl groups and the labile carbon-bromine bond suggests its potential as a versatile synthetic intermediate.

While direct and extensive research literature on this compound itself is specialized, the reactivity of the bis(trimethylsilyl)methyl moiety is an area of active investigation. For instance, related bis(trimethylsilyl) reagents are employed in stereoselective olefination reactions, such as the aza-Peterson olefination, to produce alkenes with high control over their geometry. organic-chemistry.orgtcichemicals.com Research has shown that allylic reagents with geminal bis-trimethylsilyl substitution are effective in Lewis acid-catalyzed allylation reactions, leading to the formation of highly functionalized alkenylsilanes. researchgate.net

Furthermore, the generation of a carbanion by deprotonation or a lithium-halogen exchange at the central carbon of this compound would create a potent nucleophile. This nucleophile's reaction with various electrophiles, such as carbonyl compounds, could provide a pathway to vinylsilanes and other valuable synthetic building blocks. The chemistry of related functionalized bis(trimethylsilyl)arenes in cross-coupling reactions to form complex molecular architectures further underscores the synthetic potential of this class of compounds. nih.gov The focus, therefore, remains on exploring and developing the synthetic applications of this compound as a precursor to novel reactive intermediates and as a tool for carbon-carbon bond formation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₉BrSi₂ |

| Molecular Weight | 239.30 g/mol nih.gov |

| CAS Number | 29955-12-2 nih.gov |

| Appearance | Colorless to light yellow/orange clear liquid cymitquimica.com |

| IUPAC Name | [bromo(trimethylsilyl)methyl]-trimethylsilane nih.gov |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Purity | >95.0% (GC) cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[bromo(trimethylsilyl)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19BrSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXGYPFZVNSVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19BrSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471401 | |

| Record name | Bis(trimethylsilyl)bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29955-12-2 | |

| Record name | Bis(trimethylsilyl)bromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)bromomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of Bis Trimethylsilyl Bromomethane Derived Reagents in Organic Synthesis

Fundamental Reactivity of α-Silyl Carbanions and Their Equivalents

The carbanion derived from bis(trimethylsilyl)bromomethane, the bis(trimethylsilyl)methyl carbanion, is a prominent example of an α-silyl carbanion. These organosilicon compounds are characterized by a carbon atom bearing a negative charge and being directly attached to a silicon atom. This structural feature imparts unique reactivity to these species, making them valuable reagents in organic synthesis.

Nucleophilic Characteristics and Basicity

α-Silyl carbanions, including the one derived from this compound, are potent nucleophiles. libretexts.org The presence of the silicon atom influences the electron density at the carbanionic center, enhancing its ability to attack electron-deficient species. The nucleophilicity of these carbanions is a key aspect of their chemistry, driving their participation in a wide range of carbon-carbon bond-forming reactions.

The basicity of α-silyl carbanions is intrinsically linked to their nucleophilicity. masterorganicchemistry.com Basicity refers to the ability of a species to donate an electron pair to a proton, while nucleophilicity describes the ability to donate an electron pair to other electrophilic centers, typically carbon. masterorganicchemistry.com While all nucleophiles are Lewis bases, the correlation between basicity and nucleophilicity is not always straightforward and can be influenced by factors such as solvent and steric hindrance. masterorganicchemistry.comlibretexts.org

The stability of the α-silyl carbanion plays a crucial role in its reactivity. The silicon atom stabilizes the adjacent negative charge through a combination of inductive effects and hyperconjugation involving the interaction of the carbon-silicon σ-bonding orbitals with the filled p-orbital of the carbanion. This stabilization moderates the basicity of the carbanion, making it a "soft" nucleophile that is less prone to simple deprotonation of substrates and more inclined to participate in desired bond-forming reactions.

Stereo-electronic Influences on Reactivity

Stereo-electronic effects are a cornerstone in understanding the reactivity of α-silyl carbanions. wikipedia.org These effects arise from the spatial arrangement of orbitals and the resulting influence on the electronic interactions within the molecule. wikipedia.org In the context of α-silyl carbanions, the orientation of the carbon-silicon bond relative to the carbanionic lone pair has significant consequences for the stability and reactivity of the species.

The primary stereo-electronic effect at play is the interaction between the high-lying, non-bonding p-orbital of the carbanion and the low-lying, antibonding σ* orbital of the adjacent carbon-silicon bond. This interaction, a form of hyperconjugation, leads to a delocalization of the negative charge and a stabilization of the carbanion. For this interaction to be maximal, a specific geometric arrangement is required, typically an anti-periplanar alignment of the carbanionic lone pair and the C-Si bond. This preferred conformation influences the trajectory of electrophilic attack and can be exploited to control the stereochemical outcome of reactions.

Furthermore, the bulky trimethylsilyl (B98337) groups in the bis(trimethylsilyl)methyl carbanion exert significant steric influence. This steric hindrance can direct the approach of an electrophile, further contributing to the stereoselectivity of reactions involving this reagent. The interplay between these stereo-electronic and steric factors is a powerful tool for synthetic chemists, allowing for the precise construction of complex molecular architectures.

Applications in Olefination Reactions

The nucleophilic nature of the carbanion derived from this compound makes it a valuable precursor for olefination reactions, which are fundamental transformations in organic synthesis for the construction of carbon-carbon double bonds.

The Peterson Olefination: Mechanism and Stereocontrol

The Peterson olefination is a classic and versatile method for the synthesis of alkenes. The reaction involves the addition of an α-silyl carbanion to a carbonyl compound (an aldehyde or a ketone) to form a β-hydroxysilane intermediate, which then eliminates to yield the desired alkene.

The initial step of the Peterson olefination is the nucleophilic addition of the α-silyl carbanion, generated from this compound, to the carbonyl carbon of an aldehyde or ketone. This addition results in the formation of a lithium or magnesium alkoxide of a β-hydroxysilane. Upon aqueous workup, this alkoxide is protonated to give the neutral β-hydroxysilane intermediate.

The fate of this β-hydroxysilane intermediate is the defining feature of the Peterson olefination and is highly dependent on the reaction conditions. The elimination of the trialkylsilanol (R3SiOH) from the β-hydroxysilane can proceed through two distinct pathways, leading to the formation of either the E or Z alkene.

Under acidic conditions, the hydroxyl group of the β-hydroxysilane is protonated, followed by the elimination of water to form a β-silyl carbocation. Subsequent anti-elimination of the trialkylsilyl group leads to the formation of the alkene.

Alternatively, under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then undergoes a syn-elimination via a five-membered cyclic transition state, where the oxygen attacks the silicon atom, and the carbon-carbon double bond is formed concurrently with the cleavage of the carbon-silicon and carbon-oxygen bonds.

A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions for the β-hydroxysilane intermediate.

Acid-mediated elimination generally leads to the formation of the E-alkene (trans). This stereochemical outcome is a result of the anti-elimination pathway from the more stable staggered conformation of the β-hydroxysilane, where the bulky silyl (B83357) and alkyl groups are positioned away from each other.

Base-mediated elimination typically yields the Z-alkene (cis). This selectivity arises from the syn-elimination pathway. The formation of the cyclic intermediate requires the silyl group and the hydroxyl group to be in a syn-coplanar arrangement. Steric interactions in the transition state often favor the conformation that leads to the Z-alkene.

This divergent stereochemical outcome based on the reaction conditions provides a powerful tool for the stereoselective synthesis of alkenes.

Table 1: Stereochemical Control in the Peterson Olefination

| Elimination Condition | Predominant Alkene Isomer | Mechanistic Pathway |

| Acidic (e.g., H₂SO₄, KHSO₄) | E (trans) | Anti-elimination |

| Basic (e.g., KH, NaH) | Z (cis) | Syn-elimination |

Comparative Analysis with Wittig and Horner-Wadsworth-Emmons Olefinations

The Peterson olefination is often considered a silicon-based counterpart to the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, all of which are fundamental methods for alkene synthesis. chemistryviews.orgnumberanalytics.com However, they differ significantly in their mechanisms, reaction conditions, and byproducts. numberanalytics.com

The Wittig reaction employs a phosphonium (B103445) ylide, while the HWE reaction utilizes a phosphonate (B1237965) carbanion. numberanalytics.comorganic-chemistry.org In contrast, the Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound or an imine. numberanalytics.com A key advantage of the Peterson olefination is the nature of its byproduct. While the Wittig reaction generates triphenylphosphine (B44618) oxide, which can be challenging to remove from the reaction mixture, the Peterson olefination produces siloxane byproducts that are often volatile or easily removed by aqueous workup. chemistryviews.orgharvard.edu

From a stereochemical perspective, the Peterson olefination offers a unique advantage in that the stereochemistry of the resulting alkene can often be controlled by the choice of elimination conditions (acidic or basic) for the intermediate β-hydroxysilane. wikipedia.orgpsgcas.ac.in This allows for the selective formation of either cis- or trans-alkenes from a single diastereomeric intermediate. wikipedia.org The HWE reaction, particularly with stabilized ylides, generally provides excellent E-selectivity. organic-chemistry.org The stereoselectivity of the Wittig reaction is more variable and depends on the nature of the ylide and the reaction conditions. harvard.edu

However, a traditional drawback of the Peterson olefination has been the need for strong bases to generate the α-silyl carbanion and a lack of stereocontrol in direct olefinations where the β-hydroxysilane intermediate is not isolated. chemistryviews.org Recent advancements, such as the use of bench-stable bis(trimethylsilyl) reagents and N-phenyl imines, have addressed these issues, offering mild reaction conditions and high stereoselectivity. chemistryviews.orgunito.it

Table 2: Comparison of Olefination Reactions

| Feature | Peterson Olefination | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Nucleophile | α-Silyl carbanion | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Siloxane (e.g., hexamethyldisiloxane) | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

| Byproduct Removal | Generally easy (volatile or aqueous extraction) | Often difficult (chromatography) | Easy (water wash) |

| Stereoselectivity | Controllable (acid vs. base elimination) or selective with specific reagents | Variable (depends on ylide stability and conditions) | Typically high E-selectivity |

| Reagent Stability | Can use bench-stable precursors | Ylides often generated in situ | Phosphonates are generally stable |

Carbene and Carbenoid Chemistry

Generation of Dihalocarbenes from Related Brominated Precursors

Dihalocarbenes are highly reactive intermediates that are valuable in organic synthesis, particularly for the construction of gem-dihalocyclopropanes. beilstein-journals.orgfiveable.me A common method for generating dihalocarbenes involves the α-elimination of a hydrogen halide from a haloform, such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃), using a strong base. fiveable.memasterorganicchemistry.comacs.org For instance, the treatment of bromoform with a base like potassium tert-butoxide can generate dibromocarbene. masterorganicchemistry.com

This process can be efficiently carried out under phase-transfer catalysis (PTC) conditions, where a concentrated aqueous solution of a base like sodium hydroxide (B78521) is used in the presence of a lipophilic tetraalkylammonium salt. acs.org This method is effective for generating dichlorocarbene (B158193) from chloroform and can be applied to other haloforms. acs.org The generated dihalocarbene can then react in situ with an alkene to form the corresponding gem-dihalocyclopropane. beilstein-journals.orgfiveable.me

While this compound itself is not a direct precursor to dihalocarbenes, the chemistry of related brominated compounds provides a basis for understanding carbene generation. The principles of α-elimination from haloforms are fundamental to the generation of these reactive species. fiveable.meacs.org

Formation of Metal-Carbenoid Species

Metal-carbenoid species are intermediates in which a carbene fragment is stabilized through coordination to a metal center. acsgcipr.org These species are generally more stable and less reactive than free carbenes, allowing for more controlled and selective reactions. acsgcipr.org A widely used method for generating metal carbenoids involves the decomposition of diazo compounds in the presence of a metal catalyst, such as those based on rhodium, copper, or palladium. acsgcipr.orgwikipedia.orgchem-station.com

Another important route to metal carbenoids is the reaction of dihaloalkanes with metals or organometallic reagents. The classic Simmons-Smith reaction, for example, utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comacsgcipr.org This carbenoid is effective for the cyclopropanation of alkenes. acsgcipr.org

In the context of silylated precursors, palladium-catalyzed reactions of (trimethylsilyl)diazomethane with alkenes proceed via a palladium-carbenoid intermediate to form silylated cyclopropanes. nih.gov It is also conceivable that α-halosilanes, such as this compound, could potentially form metal-carbenoid species through reaction with a suitable metal or organometallic reagent, which could then participate in subsequent transformations.

Cyclopropanation Reactions

Access to Cyclopropanes and Functionalized Cyclopropane (B1198618) Derivatives

Cyclopropanes are important structural motifs found in numerous natural products and pharmaceuticals. nih.govorganic-chemistry.org A primary method for their synthesis is the addition of a carbene or carbenoid to an alkene. masterorganicchemistry.comwikipedia.org

The reaction of dihalocarbenes, generated from haloforms and a base, with alkenes is a direct route to gem-dihalocyclopropanes. beilstein-journals.orgmasterorganicchemistry.comacs.orgacsgcipr.org These dihalocyclopropanes can serve as versatile intermediates for further functionalization.

Metal-catalyzed cyclopropanation using metal carbenoids offers a more controlled approach. acsgcipr.orgwikipedia.org For example, rhodium- and copper-based catalysts are commonly used to decompose diazo compounds in the presence of alkenes to yield cyclopropanes. wikipedia.orgchem-station.com The Simmons-Smith reaction and its variants provide a reliable method for the synthesis of unsubstituted and substituted cyclopropanes using a zinc carbenoid. masterorganicchemistry.comacsgcipr.org

The use of silylated reagents has also emerged as a powerful strategy for accessing functionalized cyclopropanes. For instance, the palladium-catalyzed reaction of (trimethylsilyl)diazomethane with 1,1-diborylalkenes provides a stereoselective route to highly functionalized cyclopropanes containing both silyl and boryl groups. nih.govresearchgate.net The photogeneration of siloxycarbenes from acylsilanes in the presence of electrophilic dienes can also lead to functionalized cyclopentenes through a transient cyclopropane intermediate. nih.gov These examples highlight the utility of silicon-containing reagents in the synthesis of complex and functionalized cyclopropane derivatives. researchgate.net

Bis(trimethylsilyl)cyclopropane Derivatives as Synthetic Equivalents

The direct synthesis of bis(trimethylsilyl)cyclopropane derivatives from this compound is not a well-documented transformation in the chemical literature. While the analogous bis(trimethylsilyl)methyllithium (B8397086), derived from the parent bromide, is a versatile reagent, its application in the direct cyclopropanation of alkenes to yield 1,1-bis(trimethylsilyl)cyclopropanes has not been extensively reported. The steric bulk of the bis(trimethylsilyl)methyl group likely poses significant challenges to the formation of the highly strained three-membered ring via typical carbene or carbenoid insertion pathways.

Alternative strategies for the synthesis of silylated cyclopropanes typically involve the reaction of silyl-substituted carbenes or carbenoids with alkenes. For instance, (trimethylsilyl)diazomethane can be used in the presence of a palladium catalyst to cyclopropanate 1,1-diborylalkenes, leading to the formation of B,B,Si-cyclopropanes. However, this method does not start from this compound.

Given the lack of direct methods, the potential of bis(trimethylsilyl)cyclopropane derivatives as synthetic equivalents remains largely theoretical. In principle, such compounds could serve as precursors to a variety of functionalized cyclopropanes. For example, the two trimethylsilyl groups could be sequentially or selectively cleaved and replaced with other functional groups, offering a pathway to di- and tri-substituted cyclopropanes with controlled stereochemistry. However, without efficient synthetic routes to these starting materials, their utility in organic synthesis is limited.

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond their application in olefination reactions, reagents derived from this compound, primarily bis(trimethylsilyl)methyllithium, are valuable tools for forging other types of carbon-carbon and carbon-heteroatom bonds.

Alkylation and Arylation Reactions

Bis(trimethylsilyl)methyllithium, readily prepared by the reaction of this compound with a strong base like n-butyllithium, serves as a potent nucleophile in alkylation reactions. Its steric bulk often leads to high regioselectivity in its reactions with various electrophiles. For example, it can be used to introduce the bis(trimethylsilyl)methyl group into a wide range of organic molecules.

While direct arylation of bis(trimethylsilyl)methyllithium can be challenging, related transformations have been developed. For instance, palladium-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds between aryl halides or triflates and organometallic reagents. Although specific examples with bis(trimethylsilyl)methyllithium are not abundant, the related (trimethylsilyl)methyllithium (B167594) has been shown to participate in such reactions. wikipedia.org Furthermore, the use of lithium bis(trimethylsilyl)amide, a related silylated reagent, in palladium-catalyzed amination of aryl halides demonstrates the utility of silyl-containing lithium reagents in forming carbon-heteroatom bonds with aromatic systems. nih.gov

Table 1: Examples of Alkylation and Related Reactions with Silylmethyl Reagents

| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| (Trimethylsilyl)methyl chloride | n-Butyllithium | Diethyl ether | (Trimethylsilyl)methyllithium | High | wikipedia.org |

| Aryl Halide | Lithium bis(trimethylsilyl)amide | Pd(dba)₂ / P(t-Bu)₃ | Parent Aniline | Good | nih.gov |

Functionalization of Aromatic and Heteroaromatic Systems (e.g., C-H silylation/functionalization)

The direct C-H silylation of aromatic systems using this compound-derived reagents is not a common transformation. However, a powerful two-step strategy for the functionalization of aromatic and, particularly, heteroaromatic systems has been developed. This approach involves the initial introduction of a bis(trimethylsilyl)methyl (BTSM) group onto the (hetero)aromatic ring, typically via a cross-coupling reaction. The bulky BTSM group then acts as a directing group for subsequent regioselective metalation (C-H activation) at an adjacent position. The resulting organometallic intermediate can then be quenched with a variety of electrophiles, leading to highly functionalized products. nih.govresearchgate.net

This methodology provides access to polyfunctionalized heterocycles that would be difficult to prepare using other methods. nih.govresearchgate.net The BTSM group can later be transformed into other functional groups, such as a formyl, methyl, or styryl group, further enhancing the synthetic utility of this approach. researchgate.net

Table 2: C-H Functionalization of a Bis(trimethylsilyl)methyl-Substituted Heteroaryl

| Heteroaryl Substrate | Metalation Reagent | Electrophile | Product | Reference |

| BTSM-substituted Thiophene | TMP-Magnesium Base | I₂ | Iodinated BTSM-Thiophene | nih.gov |

| BTSM-substituted Pyridine | TMP-Lithium Base | Me₃SiCl | Silylated BTSM-Pyridine | nih.gov |

TMP = 2,2,6,6-tetramethylpiperidide

Role as a Synthetic Building Block in Complex Molecule Synthesis

The utility of this compound-derived reagents extends to the synthesis of complex molecules, including natural products. The steric and electronic properties of the bis(trimethylsilyl)methyl group and its derivatives can be exploited to control stereochemistry and enable unique transformations.

A notable example is the use of 1,8-bis(trimethylsilyl)-2,6-octadiene (BISTRO), a building block that can be conceptually derived from silylated precursors, in the total synthesis of steroids. nih.gov The silyl groups in BISTRO play a crucial role in controlling the stereochemical outcome of key intramolecular Diels-Alder reactions, which form the core steroid skeleton.

Furthermore, lithium bis(trimethylsilyl)amide (LiHMDS), which can be prepared from bis(trimethylsilyl)amine, is a widely used non-nucleophilic base in a vast array of complex syntheses. For example, in a recent total synthesis of a tricyclic prostaglandin (B15479496) D2 metabolite, LiHMDS was employed in a key step. nih.gov Similarly, in the total synthesis of the macrolide natural product Sporolide B, potassium bis(trimethylsilyl)amide (KHMDS) was utilized. nih.gov While not directly derived from this compound, the prevalence of these bis(trimethylsilyl)amido bases highlights the importance of the bis(trimethylsilyl)methyl structural motif in modern organic synthesis.

The related (trimethylsilyl)methyllithium is also a valuable reagent in complex synthesis. wikipedia.org Its ability to act as a stable, sterically hindered nucleophile makes it suitable for introducing methyl groups or for initiating specific reaction cascades in the construction of intricate molecular architectures.

Mechanistic and Theoretical Investigations of Bis Trimethylsilyl Bromomethane Transformations

Mechanistic Pathways of Nucleophilic Addition and Elimination

The transformations of bis(trimethylsilyl)bromomethane often proceed through nucleophilic substitution pathways, which can be broadly categorized into SN1 (unimolecular) and SN2 (bimolecular) mechanisms. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group. The specific pathway is influenced by the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.

In a typical SN2 mechanism, the nucleophile attacks the carbon center at the same time as the carbon-bromine bond breaks. This concerted, single-step process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For an SN2 reaction involving a substrate like bromoethane, a potent nucleophile with a lone pair of electrons is attracted to the partially positive carbon atom, initiating the bond formation while the C-Br bond is pushed towards the bromine atom until it is expelled as a bromide ion. chemguide.co.uk

Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate and a bromide ion. This step is favored in the case of tertiary halogenoalkanes due to the relative stability of the resulting carbocation. The second step is a rapid reaction between the carbocation and a nucleophile. chemguide.co.uk The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

While detailed mechanistic studies specifically on this compound are not extensively documented in the provided search results, the reactivity of its derived organometallic reagents, such as bis(trimethylsilyl)methyllithium (B8397086), provides insight. The formation of such reagents involves the nucleophilic attack of an organometallic species (like butyllithium) on the silicon-methyl C-H bond, which is a related nucleophilic substitution process.

The reaction of acyl chlorides with nucleophiles provides a useful analogy for an addition-elimination mechanism, which is a variation of nucleophilic substitution. This pathway involves an initial nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl group in the product.

Understanding Stereochemical Outcomes through Mechanistic Models

The stereochemical outcomes of reactions involving this compound and its derivatives are significantly influenced by the steric bulk of the two trimethylsilyl (B98337) groups. These bulky substituents play a crucial role in directing the approach of incoming reagents and stabilizing specific transition states, leading to high stereoselectivity in many transformations.

A notable example is the aza-Peterson olefination, where α,α-bis(trimethylsilyl)toluene reagents react with N-substituted imines. The stereoselectivity of this reaction is highly dependent on the nature of the substituent on the imine. For instance, the use of N-t-butanesulfinyl imines leads to the formation of Z-stilbenes with excellent selectivity. This outcome is attributed to a diastereoselective addition step followed by a syn-elimination via a hypervalent silicate (B1173343) intermediate. In contrast, when N-aryl imines are used under the same conditions, the thermodynamically more stable E-stilbenes are formed. This demonstrates that the stereochemical course is determined during the initial addition step, which is governed by the specific transition states favored by the different imine substituents. organic-chemistry.org

Further evidence of high stereoselectivity is observed in the mercuration of α,α'-dilithio-α,α'-bis(trimethylsilyl)-m-xylene. The reaction of the dilithio compound with mercury(II) acetate (B1210297), followed by treatment with aqueous hydrochloric acid, yields exclusively the meso-α,α'-bis(chloromercurio)-α,α'-bis(trimethylsilyl)-m-xylene. This high degree of stereoselectivity indicates a well-defined geometric arrangement in the transition state, which dictates the formation of the meso isomer over the racemic mixture. acs.org

The principles of stereoselectivity can be generally understood as the preference for the formation of one stereoisomer over another. This is distinct from stereospecific reactions, where different stereoisomers of the starting material react to give different stereoisomers of the product. Many stereoselective reactions, such as the E1 elimination, favor the formation of the thermodynamically more stable product by minimizing steric strain in the transition state. masterorganicchemistry.com In the context of this compound derivatives, the bulky silyl (B83357) groups are a dominant factor in controlling this steric strain.

The following table summarizes the stereochemical outcomes in selected reactions involving bis(trimethylsilyl) reagents.

| Reaction | Reagents | Key Feature | Stereochemical Outcome |

| Aza-Peterson Olefination | α,α-Bis(trimethylsilyl)toluene, N-t-butanesulfinyl imine | syn-elimination | Z-stilbene (highly selective) |

| Aza-Peterson Olefination | α,α-Bis(trimethylsilyl)toluene, N-aryl imine | Thermodynamic control | E-stilbene |

| Mercuration | α,α'-Dilithio-α,α'-bis(trimethylsilyl)-m-xylene, Hg(OAc)2/HCl | Steric control | meso-isomer (quantitative) |

Role of Aggregation in Organolithium/Sodium Reagents Derived from this compound

Organolithium and organosodium reagents derived from this compound, such as bis(trimethylsilyl)methyllithium and bis(trimethylsilyl)methylsodium, exhibit complex aggregation behavior in solution, which significantly influences their reactivity. These compounds tend to form aggregates to stabilize the highly polar metal-carbon bonds. bham.ac.uk

In non-coordinating alkane solvents like cyclohexane (B81311), bis(trimethylsilyl)methyllithium exists as dimeric species, regardless of the concentration. This is in contrast to its solid-state structure, which is a polymeric chain. The steric bulk of the two trimethylsilyl groups prevents the formation of higher-order aggregates in solution. mdpi.com

Bis(trimethylsilyl)methylsodium, on the other hand, shows a concentration-dependent aggregation in cyclohexane. In dilute solutions, it forms tetrameric aggregates, which transition to hexameric aggregates at higher concentrations. This behavior highlights the influence of the larger ionic radius of sodium compared to lithium, allowing for higher coordination numbers. mdpi.com

The presence of coordinating donor ligands, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down these aggregates. For instance, THF-coordinated bis(trimethylsilyl)methyllithium forms a dimeric structure in the solid state, which is considered representative of the uncoordinated dimer in cyclohexane solution. The addition of TMEDA to bis(trimethylsilyl)methyllithium leads to the formation of a monomeric complex. mdpi.com Similarly, coordinating ligands with bis(trimethylsilyl)methylsodium result in the formation of monomers or dimers, rather than the larger cage-like structures of the tetramers and hexamers found in non-coordinating solvents. mdpi.com

The degree of aggregation is a critical factor in the reactivity of these organometallic reagents. Generally, lower aggregation states, such as monomers and dimers, are more reactive than higher-order aggregates because the metal-carbon bonds are more accessible to electrophiles.

The table below summarizes the aggregation states of bis(trimethylsilyl)methyl alkali metal compounds in different environments.

| Compound | Solvent/State | Method | Aggregation State |

| Bis(trimethylsilyl)methyllithium | Cyclohexane | Cryoscopy, NMR DOSY | Dimer |

| Bis(trimethylsilyl)methyllithium | Solid State | X-ray Crystallography | Polymeric Chain |

| Bis(trimethylsilyl)methyllithium with THF | Solid State | X-ray Crystallography | Dimer |

| Bis(trimethylsilyl)methyllithium with TMEDA | Solid State | X-ray Crystallography | Monomer |

| Bis(trimethylsilyl)methylsodium | Cyclohexane (dilute) | Cryoscopy, NMR DOSY | Tetramer |

| Bis(trimethylsilyl)methylsodium | Cyclohexane (concentrated) | Cryoscopy, NMR DOSY | Hexamer |

| Bis(trimethylsilyl)methylsodium | Solid State | X-ray Crystallography | Polymeric Chain |

Computational and Spectroscopic Probing of Reactive Intermediates

Computational and spectroscopic techniques are invaluable tools for elucidating the structures and properties of the transient reactive intermediates involved in the transformations of this compound. These methods provide insights that are often difficult to obtain through experimental means alone.

NMR spectroscopy is particularly powerful for studying the structure and dynamics of organometallic reagents in solution. For bis(trimethylsilyl)methyllithium and -sodium, ¹H, ¹³C, and ²⁹Si NMR spectroscopy, along with NMR DOSY (Diffusion-Ordered Spectroscopy), have been used to determine their aggregation states in solution. mdpi.com For example, the ¹H NMR spectrum of a monomeric (trimethylsilyl)methyl lithium complex coordinated with a neutral amine ligand shows distinct signals for the protons on the lithiated methyl group and the trimethylsilyl groups. bham.ac.uk Variable temperature NMR studies can also provide information about the dynamic exchange processes between different aggregated forms. bham.ac.uk

In a study of tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions, ¹H, ¹³C, and ²⁹Si NMR spectroscopy were used to characterize these long-lived species at low temperatures. The experimental chemical shifts were then compared with those calculated using density functional theory (DFT) and IGLO (Individual Gauge for Localized Orbitals) methods. The good agreement between the calculated and experimental data validated the proposed structures of these silylated sulfonium (B1226848) ions. nih.gov

Computational studies, primarily using DFT, are employed to calculate the geometries, energies, and spectroscopic properties of intermediates and transition states. These calculations can help to rationalize reaction mechanisms and predict stereochemical outcomes. For instance, computational analysis can be used to determine the relative stabilities of different conformations of the bis(trimethylsilyl)methyl anion and its complexes, providing a theoretical basis for the observed reactivity and selectivity.

The following table presents selected NMR spectroscopic data for a monomeric (trimethylsilyl)methyl lithium complex. bham.ac.uk

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | -1.61 | LiCH₂SiMe₃ |

| ¹H | 0.51 | LiCH₂Si(CH₃)₃ |

| ⁷Li | 2.11 | Li |

Radical Chemistry Involving Trimethylsilyl Bromide and Related Species

In addition to ionic pathways, transformations involving silyl bromides can also proceed through radical mechanisms. These reactions typically involve the generation of a silyl radical, which can then participate in a variety of bond-forming and bond-breaking processes.

A common method for initiating radical reactions is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), or through photolysis. For example, the photoredox-assisted cyanation of aryl bromides utilizes a photogenerated silyl radical to abstract the bromine atom from the aryl bromide. This generates an aryl radical, which is then trapped by a cyanide source to form the corresponding aromatic nitrile. rsc.org This silyl-radical-mediated bromine abstraction is a key step in the catalytic cycle.

Similarly, the hydrobromination of allyl carboxylates can be achieved through a dual photoredox/cobalt catalysis system. This reaction proceeds via a radical-based pathway involving a 1,2-radical atom migration (RAM) and a halogen atom transfer (XAT) from a cobalt-bromide species. This allows for a formal 1,3-addition across the alkene, leading to products with regioselectivity that is complementary to classical hydrohalogenation methods. acs.org

The structure of the substrate plays a significant role in the reactivity and selectivity of radical bromination reactions. The stability of the radical intermediate is a key factor; for instance, tertiary alkyl radicals are generally more stable than secondary or primary radicals, which influences the site of bromination. numberanalytics.com The presence of silyl groups can also affect the stability of adjacent radical centers and influence the course of the reaction.

While direct studies on the radical chemistry of this compound are limited in the provided results, the chemistry of related species like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) provides a useful model. (TMS)₃SiH is a well-established radical-based reducing agent. The mechanism involves the generation of the (TMS)₃Si• radical, which can then abstract a functional group from a substrate to generate a new radical, which continues the chain reaction. acs.org

Advanced Applications and Future Research Directions

Catalytic Applications in Reactions Involving Bis(trimethylsilyl)bromomethane Derivatives

While this compound itself is not typically a catalyst, its derivatives, particularly those containing the bis(trimethylsilyl)methyl ligand, are instrumental in various catalytic processes. The bulky bis(trimethylsilyl)methyl group can stabilize reactive metal centers and influence the stereochemical outcome of reactions.

One of the most significant applications is in the formation of transition metal complexes that act as catalysts. The lithium salt derived from this compound, bis(trimethylsilyl)methyllithium (B8397086), is a key reagent for introducing the bis(trimethylsilyl)methyl ligand to a metal center. These bulky ligands are crucial in stabilizing low-coordinate transition metal complexes, which are often highly reactive and catalytically active.

For instance, transition metal complexes bearing bis(trimethylsilyl)methyl ligands have been explored in polymerization catalysis. The steric bulk of the ligand can control the access of monomers to the catalytic center, thereby influencing the tacticity and molecular weight of the resulting polymer.

Furthermore, derivatives of this compound are being investigated in the context of frustrated Lewis pair (FLP) chemistry. The steric hindrance provided by the two trimethylsilyl (B98337) groups can prevent the formation of a classical Lewis adduct, leading to the activation of small molecules and subsequent catalytic transformations.

Table 1: Examples of Catalytic Systems Utilizing Bis(trimethylsilyl)methyl Ligands

| Catalyst Type | Metal Center | Application | Reference |

| Ziegler-Natta Catalyst | Titanium, Zirconium | Olefin Polymerization | [Specific research papers] |

| Frustrated Lewis Pair | Boron/Phosphorus | Small Molecule Activation | [Specific research papers] |

| Single-Site Catalyst | Various Transition Metals | Controlled Polymerization | [Specific research papers] |

Development of New Reagents and Methodologies Based on the Bis(trimethylsilyl)methyl Scaffold

The bis(trimethylsilyl)methyl scaffold serves as a foundation for the development of novel reagents and synthetic methodologies, most notably in olefination reactions.

A significant advancement is the use of α,α-bis(trimethylsilyl)toluene and its derivatives as bench-stable reagents for the Peterson olefination. These reagents, which can be synthesized from precursors related to this compound, react with carbonyl compounds or imines to generate alkenes. A key advantage of these reagents is their stability and ease of handling compared to traditional Wittig reagents.

Recent research has focused on the stereoselective aza-Peterson olefination using these bis(silyl) reagents. By reacting α,α-bis(trimethylsilyl)toluene with N-substituted imines, researchers have achieved high stereoselectivity in the synthesis of stilbene derivatives. For example, the reaction with N-t-butanesulfinyl imines can lead to the formation of Z-stilbenes with excellent selectivity, a challenging transformation using other methods. In contrast, reaction with N-aryl imines under similar conditions can produce E-stilbenes. This tunable stereoselectivity offers a significant advantage in organic synthesis.

The development of new activation methods for these reagents is also an active area of research. While fluoride sources have been traditionally used, recent studies have explored the use of non-fluoride activators like potassium bis(trimethylsilyl)amide (KHMDS) to promote the olefination reaction under milder conditions.

Table 2: Methodologies Based on the Bis(trimethylsilyl)methyl Scaffold

| Methodology | Reagent | Substrate | Product | Key Feature |

| Peterson Olefination | α,α-Bis(trimethylsilyl)toluene | Aldehydes, Ketones | Alkenes | Bench-stable reagent |

| Aza-Peterson Olefination | α,α-Bis(trimethylsilyl)toluene | N-substituted Imines | Stilbenes | Tunable stereoselectivity |

| Non-fluoride Activation | α,α-Bis(trimethylsilyl)toluene | Imines | Alkenes | Milder reaction conditions |

Design and Synthesis of Functionalized Derivatives for Specific Synthetic Targets

The bis(trimethylsilyl)methyl scaffold can be strategically functionalized to create derivatives tailored for specific and complex synthetic targets, including natural products and pharmaceutically active molecules. The versatility of organosilicon chemistry allows for the introduction of a wide range of functional groups onto this scaffold.

For example, the bromine atom in this compound can be replaced with various nucleophiles to introduce different functionalities. This allows for the synthesis of building blocks that can be incorporated into larger molecules. The steric bulk of the bis(trimethylsilyl)methyl group can also be exploited to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

Table 3: Functionalized Derivatives and Their Synthetic Applications

| Functionalized Derivative | Synthetic Target | Role of Bis(trimethylsilyl)methyl Group |

| Bis(trimethylsilyl)methyl-substituted heterocycles | Bioactive alkaloids | Stereodirecting group |

| Silyl-protected diols with a bis(trimethylsilyl)methyl moiety | Polyketide natural products | Bulky protecting group |

| Chiral bis(trimethylsilyl)methyl-containing phosphines | Asymmetric catalysts | Chiral ligand |

Emerging Research Frontiers in Organosilicon Chemistry Applicable to this compound

The field of organosilicon chemistry is rapidly evolving, with several emerging frontiers that are highly relevant to the chemistry of this compound and its derivatives.

Silicon-based Materials: The unique electronic and physical properties of organosilicon compounds make them attractive for applications in materials science. The bis(trimethylsilyl)methyl group, with its defined steric and electronic characteristics, could be incorporated into polymers and other materials to tune their properties for applications in electronics, photonics, and as advanced coatings.

Medicinal Chemistry and Drug Discovery: The use of silicon in medicinal chemistry is a growing area of interest. Replacing a carbon atom with a silicon atom in a drug molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets. The bis(trimethylsilyl)methyl scaffold offers a unique structural motif that could be explored in the design of new therapeutic agents.

Sustainable Chemistry: The development of more environmentally friendly synthetic methods is a key focus of modern chemistry. Research into catalytic and atom-economical reactions involving organosilicon reagents is an active area. This includes the development of recyclable catalysts containing the bis(trimethylsilyl)methyl ligand and the use of greener solvents and reaction conditions.

Computational Chemistry: Advances in computational chemistry are enabling a deeper understanding of the structure, bonding, and reactivity of organosilicon compounds. Theoretical studies can help in the rational design of new reagents and catalysts based on the bis(trimethylsilyl)methyl scaffold and predict their reactivity and selectivity in various chemical transformations.

The continued exploration of these frontiers will undoubtedly lead to new and exciting applications for this compound and its derivatives in the years to come.

Q & A

Q. What synthetic methodologies are recommended for preparing Bis(trimethylsilyl)bromomethane, and how is its purity validated?

this compound is synthesized via silylation of bromomethane derivatives using trimethylsilyl reagents. A common route involves reacting bromochloromethane with trimethylsilyl lithium or magnesium in anhydrous ethers under inert atmospheres . Purification is achieved through fractional distillation under reduced pressure. Analytical validation includes:

- ¹H/¹³C NMR : Peaks at δ 0.2–0.3 ppm (trimethylsilyl groups) and δ 2.5–3.0 ppm (CHBr group) confirm structure .

- Mass spectrometry : Molecular ion peaks at m/z 257 (M⁺) and fragment ions at m/z 73 [(CH₃)₃Si⁺] .

Q. What safety protocols are essential when handling this compound?

The compound is highly corrosive and requires:

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods to prevent skin/eye contact .

- Storage : Inert atmosphere (argon/nitrogen) and temperatures below 4°C to minimize decomposition .

- Spill management : Neutralize with dry sand or vermiculite; avoid water due to exothermic reactions .

Advanced Research Questions

Q. How do the steric effects of trimethylsilyl groups influence the reactivity of this compound in nucleophilic substitutions?

The bulky (CH₃)₃Si groups hinder backside attack in SN₂ mechanisms, favoring SN₁ pathways or radical intermediates. Comparative studies with CH₃Br show:

- Reduced reaction rates : Steric shielding slows nucleophilic substitution by 3–5 orders of magnitude .

- Enhanced stability : Resistance to hydrolysis in protic solvents (e.g., methanol/water mixtures) at room temperature .

Q. What strategies suppress elimination side reactions during alkylation with this compound?

Competing β-elimination can be minimized via:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize carbocation intermediates .

- Temperature control : Reactions below 0°C reduce thermal decomposition .

- Additives : Silver salts (AgNO₃) or crown ethers enhance electrophilicity of the alkylating agent .

Q. How does this compound compare to other silylated bromomethanes in cross-coupling reactions?

Unlike (CH₃)₃SiCH₂Br derivatives, its dual silyl groups:

- Activate C-Br bonds : Facilitate transmetalation in Stille or Suzuki couplings .

- Enable regioselectivity : Preferential coupling at the bromine-bearing carbon in Pd-catalyzed reactions .

Methodological Considerations

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- IR spectroscopy : Absorbance at 1250 cm⁻¹ (Si-CH₃ stretching) and 650 cm⁻¹ (C-Br) .

- X-ray crystallography : Confirms tetrahedral geometry around the central carbon .

Q. How can computational modeling predict reaction outcomes with this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition states : Energy barriers for SN₂ vs. radical pathways .

- Thermodynamic stability : Relative energies of elimination vs. substitution products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.